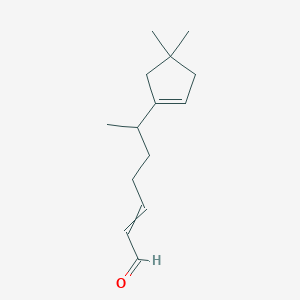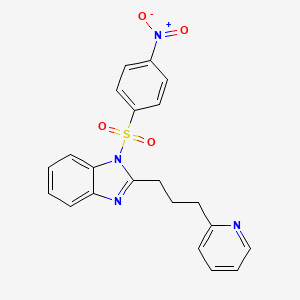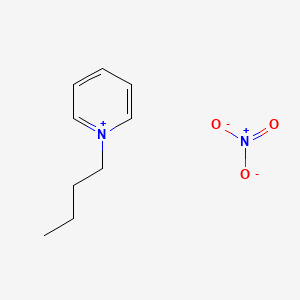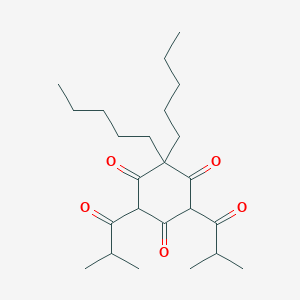
4,6-Bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione is a complex organic compound characterized by its unique structure and chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane ring, followed by the introduction of the 2-methylpropanoyl and dipentyl groups. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions of temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: 4,6-Bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved, but typically involve the use of strong acids or bases as catalysts.
Major Products:
科学研究应用
4,6-Bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione has a wide array of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4,6-Bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
4,6-Bis(2-hydroxy-2-methylpropanoyl)phenyl: This compound shares structural similarities but differs in its functional groups and reactivity.
2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-methoxyphenyl)1,3,5-triazine: Another structurally related compound with distinct chemical properties and applications.
Uniqueness: 4,6-Bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione stands out due to its specific combination of functional groups and the resulting chemical behavior. Its unique structure allows for diverse applications and makes it a valuable compound in various fields of research.
属性
CAS 编号 |
143288-04-4 |
|---|---|
分子式 |
C24H38O5 |
分子量 |
406.6 g/mol |
IUPAC 名称 |
4,6-bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione |
InChI |
InChI=1S/C24H38O5/c1-7-9-11-13-24(14-12-10-8-2)22(28)17(19(25)15(3)4)21(27)18(23(24)29)20(26)16(5)6/h15-18H,7-14H2,1-6H3 |
InChI 键 |
VTKYUTYYNLZLLD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1(C(=O)C(C(=O)C(C1=O)C(=O)C(C)C)C(=O)C(C)C)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)-](/img/structure/B12560899.png)
![[(3-Hydroxyphenyl)methoxy]acetaldehyde](/img/structure/B12560907.png)
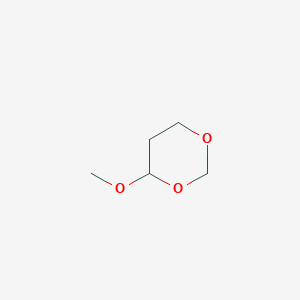
![{[2,4-Bis(pentyloxy)phenyl]phosphoryl}bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12560914.png)
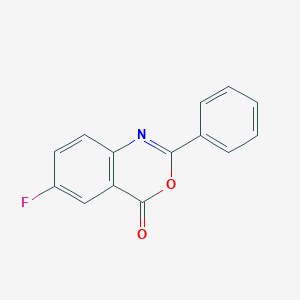
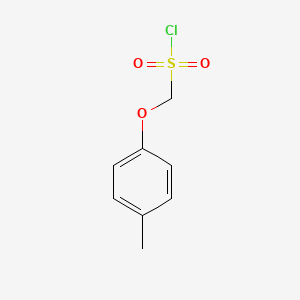

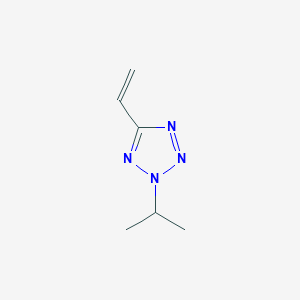
![3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)](/img/structure/B12560945.png)
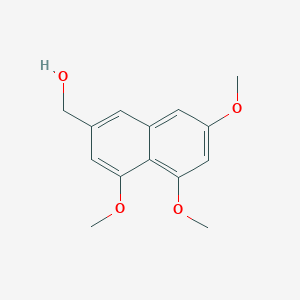
![2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol](/img/structure/B12560953.png)
